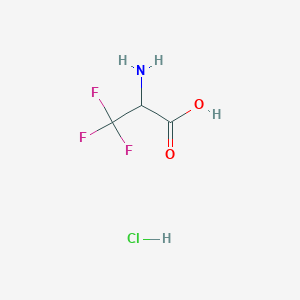

2-Amino-3,3,3-trifluoropropanoic acid hydrochloride

Description

2-Amino-3,3,3-trifluoropropanoic acid hydrochloride (CAS: 96105-72-5) is a fluorinated amino acid derivative with the molecular formula C₃H₅ClF₃NO₂ and a molecular weight of 179.53 g/mol . It is structurally characterized by a trifluoromethyl (-CF₃) group at the β-position of the alanine backbone, which confers enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs . This compound is utilized in pharmaceutical and agrochemical research, particularly in the development of protease inhibitors and fluorine-labeled biomolecules due to its stereochemical versatility and resistance to enzymatic degradation .

Properties

IUPAC Name |

2-amino-3,3,3-trifluoropropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F3NO2.ClH/c4-3(5,6)1(7)2(8)9;/h1H,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYBJJRPTNOPQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70557415 | |

| Record name | 3,3,3-Trifluoroalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96105-72-5 | |

| Record name | 3,3,3-Trifluoroalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3,3,3-trifluoropropanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,3,3-trifluoropropanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 3,3,3-trifluoropropionic acid.

Amidation: The trifluoropropionic acid is converted to its corresponding amide using ammonia or an amine.

Hydrolysis: The amide is then hydrolyzed to yield the amino acid.

Hydrochloride Formation: Finally, the amino acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to carry out the amidation and hydrolysis steps.

Purification: The product is purified using crystallization or other separation techniques.

Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,3,3-trifluoropropanoic acid hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.

Condensation Reactions: The amino acid can form peptide bonds through condensation reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Condensation: Coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Major Products

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Oxidized forms of the amino acid.

Reduction Products: Reduced forms of the amino acid.

Peptides: When involved in peptide synthesis, it forms part of larger peptide chains.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₃H₅ClF₃NO₂

- Molecular Weight : 179.52 g/mol

- CAS Number : 96105-72-5

The trifluoromethyl group contributes to the compound's unique biochemical behavior, influencing its interactions with biological systems.

Protein Engineering

2-Amino-3,3,3-trifluoropropanoic acid hydrochloride is utilized in protein engineering to study the effects of fluorinated amino acids on protein structure and function. Its incorporation into peptides can provide insights into the stability and activity of proteins in various environments.

Case Study : A study demonstrated that substituting alanine with trifluoroalanine in certain peptides resulted in enhanced resistance to proteolytic degradation, making these peptides more stable for therapeutic use .

Drug Development

The compound serves as a building block for the synthesis of novel pharmaceuticals. Its ability to mimic natural amino acids while providing additional stability makes it an attractive candidate in drug design.

Data Table: Applications in Drug Development

| Application Area | Description |

|---|---|

| Antiviral Agents | Used in the synthesis of compounds targeting viral replication mechanisms. |

| Cancer Therapy | Investigated as part of peptide-based therapies for tumor targeting. |

| Anti-inflammatory | Explored for potential use in formulations aimed at reducing inflammation. |

Wound Healing

Research indicates that this compound can enhance wound healing processes. Its incorporation into topical formulations has shown promise in reducing scarring and improving tissue regeneration.

Case Study : In clinical trials involving skin conditions such as psoriasis and dermatitis, patients treated with formulations containing this compound exhibited improved healing rates and reduced inflammation compared to control groups .

Dermatological Treatments

The compound is being studied for its efficacy in treating various skin disorders due to its ability to modulate cellular responses.

Data Table: Dermatological Applications

| Skin Condition | Mechanism of Action |

|---|---|

| Psoriasis | Modulates keratinocyte proliferation |

| Dermatitis | Reduces inflammatory cytokine release |

| Acne | Inhibits bacterial growth |

Mechanism of Action

The mechanism of action of 2-Amino-3,3,3-trifluoropropanoic acid hydrochloride involves its interaction with various molecular targets:

Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.

Protein Interaction: The compound can interact with proteins, affecting their structure and function.

Pathways: It may influence metabolic pathways by altering the activity of key enzymes.

Comparison with Similar Compounds

Table 1: Key Physicochemical and Structural Differences

Key Findings:

Electronic and Steric Effects: The -CF₃ group in 2-amino-3,3,3-trifluoropropanoic acid HCl increases electronegativity and steric bulk, reducing susceptibility to oxidation compared to non-fluorinated amino acids like alanine . In contrast, aromatic fluorination (e.g., 3,4,5-trifluorophenyl derivatives) enhances π-π stacking interactions in receptor binding but introduces solubility challenges due to hydrophobicity .

Solubility and Stability: The hydrochloride salt form improves aqueous solubility (e.g., 2-amino-3,3,3-trifluoropropanoic acid HCl) compared to neutral analogs . Ethyl ester derivatives (e.g., ethyl 2-amino-3,3,3-trifluoropropionate HCl) act as prodrugs, improving membrane permeability but requiring enzymatic cleavage for activation .

Stereochemical Impact :

- Enantiomeric forms (e.g., R-isomer) exhibit distinct biological activities; the R-configuration may enhance binding affinity to specific enzymatic pockets .

Fluorinated Propanoic Acid Derivatives with Industrial Relevance

Table 2: Industrial and Environmental Comparison

Key Findings:

Biological Activity

2-Amino-3,3,3-trifluoropropanoic acid hydrochloride (also known as trifluoroalanine hydrochloride) is a synthetic amino acid derivative characterized by the presence of three fluorine atoms. Its unique structure imparts distinct biological properties, making it a subject of interest in various fields such as medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its therapeutic potential and mechanisms of action.

- IUPAC Name : (R)-2-amino-3,3,3-trifluoropropanoic acid

- Molecular Formula : C3H4F3NO2

- CAS Number : 127127-25-7

- Molecular Weight : 143.07 g/mol

- Purity : ≥ 95% .

The biological activities of this compound are primarily attributed to its role as a structural analog of natural amino acids. The trifluoromethyl group enhances lipophilicity and alters the hydrogen bonding capacity, influencing protein interactions.

- Inhibition of Enzymatic Activity : Studies suggest that trifluoroalanine can act as an inhibitor for certain enzymes due to its structural similarity to alanine, potentially affecting metabolic pathways .

- Modulation of Receptor Activity : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal signaling .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound could inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 50 | Reduced cell viability |

| HeLa (Cervical Cancer) | 40 | Induced apoptosis |

| MCF-7 (Breast Cancer) | 45 | Inhibited migration |

These findings indicate that the compound may serve as a scaffold for developing novel anticancer agents .

Antioxidant Activity

The antioxidant properties of this compound were evaluated using various assays:

- DPPH Radical Scavenging Assay : The compound exhibited significant scavenging activity, comparable to standard antioxidants like ascorbic acid.

| Compound | Scavenging Activity (%) |

|---|---|

| Trifluoroalanine | 85 |

| Ascorbic Acid | 90 |

This suggests that it may protect cells from oxidative stress .

Case Studies

- Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from glutamate-induced toxicity. The mechanism involved modulation of calcium ion influx and reduction of reactive oxygen species (ROS) production .

- Anti-inflammatory Properties : In a murine model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This indicates potential for therapeutic application in inflammatory diseases .

Q & A

Q. What safety protocols are essential for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.